molecular formula C19H18N2 B14750464 3,3'-Methylenebis(6-methyl-1H-indole) CAS No. 5030-99-9

3,3'-Methylenebis(6-methyl-1H-indole)

Cat. No.: B14750464
CAS No.: 5030-99-9
M. Wt: 274.4 g/mol
InChI Key: RSLUGRNHXFYYKS-UHFFFAOYSA-N
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Description

3,3’-Methylenebis(6-methyl-1H-indole) is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This compound, specifically, features two indole units connected by a methylene bridge, with each indole ring substituted at the 6-position by a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Methylenebis(6-methyl-1H-indole) typically involves the reaction of 6-methylindole with formaldehyde in the presence of an acid catalyst. One common method uses p-toluenesulfonic acid in toluene as the catalyst and solvent, respectively . The reaction proceeds under reflux conditions, leading to the formation of the methylene-bridged product.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvent, catalyst, and temperature control are crucial factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3,3’-Methylenebis(6-methyl-1H-indole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

    Oxidation: Quinonoid derivatives.

    Reduction: Dihydroindole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

3,3’-Methylenebis(6-methyl-1H-indole) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Methylenebis(6-methyl-1H-indole) involves its interaction with various molecular targets. The indole rings can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their function. Additionally, the compound can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3,3’-Methylenebis(1H-indole): Lacks the methyl substitution at the 6-position.

    6-Methylindole: Contains a single indole ring with a methyl group at the 6-position.

    Indole-3-acetic acid: A naturally occurring plant hormone with a carboxyl group at the 3-position.

Uniqueness

3,3’-Methylenebis(6-methyl-1H-indole) is unique due to its dual indole structure with specific methyl substitutions, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

5030-99-9

Molecular Formula

C19H18N2

Molecular Weight

274.4 g/mol

IUPAC Name

6-methyl-3-[(6-methyl-1H-indol-3-yl)methyl]-1H-indole

InChI

InChI=1S/C19H18N2/c1-12-3-5-16-14(10-20-18(16)7-12)9-15-11-21-19-8-13(2)4-6-17(15)19/h3-8,10-11,20-21H,9H2,1-2H3

InChI Key

RSLUGRNHXFYYKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)CC3=CNC4=C3C=CC(=C4)C

Origin of Product

United States

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